1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(4-tert-Butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a pyrazolo[4,3-c]quinoline core substituted with a 4-tert-butylphenyl group at position 1 and a 4-methylphenyl group at position 2. Its molecular formula is C₂₆H₂₅N₃ (based on structural analogs in ), with a molecular weight of approximately 391.5 g/mol.
Pyrazolo[4,3-c]quinolines are synthesized via nucleophilic substitution reactions between 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine and substituted anilines (e.g., 4-tert-butylaniline), as described in related synthetic protocols . These compounds are pharmacologically significant, with demonstrated anti-inflammatory activity through inhibition of nitric oxide (NO) production and iNOS/COX-2 expression .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3/c1-18-9-11-19(12-10-18)25-23-17-28-24-8-6-5-7-22(24)26(23)30(29-25)21-15-13-20(14-16-21)27(2,3)4/h5-17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVCZGJAUVEEQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline family. This compound has garnered attention due to its unique molecular structure and potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. Its intricate arrangement of aromatic rings and functional groups suggests a diverse range of interactions with biological systems.
Chemical Structure
The molecular formula of this compound is C27H25N3. The structure can be represented as follows:
Anti-inflammatory Properties
Research indicates that compounds within the pyrazoloquinoline class, including this compound, exhibit significant anti-inflammatory effects. Notably, this compound has been shown to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory response .
Anticancer Activity
In addition to its anti-inflammatory properties, this compound has been evaluated for its anticancer potential. It has demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways modulated by this compound include those related to cell cycle regulation and apoptosis, although further studies are necessary to elucidate the exact mechanisms involved .
Comparative Analysis with Related Compounds
A comparison of this compound with other structurally similar compounds highlights its unique biological profile. Below is a table summarizing some related compounds and their notable activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1H-Pyrazolo[3,4-b]quinoline | Structure A | Exhibits different substitution patterns leading to varied biological activity. |
| 1H-Pyrazolo[5,4-b]quinoline | Structure B | Known for its antitumor properties; differs in ring fusion position. |
| 3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline | Structure C | Demonstrates significant anti-inflammatory effects; contains an amino group that alters reactivity. |
The presence of tert-butyl and methyl groups in this compound enhances its solubility and bioactivity compared to other derivatives.
Case Studies
Several studies have focused on the biological activities of pyrazoloquinolines. For instance, one study demonstrated that derivatives similar to this compound exhibited promising results in inhibiting specific cancer cell lines through apoptosis induction . Another study highlighted its efficacy in reducing inflammatory markers in animal models .
Comparison with Similar Compounds
3-(4-Methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
1-(4-Chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
8-Ethoxy-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Anti-Inflammatory Activity
Key Findings :
- Amino and hydroxyl groups in 2i/2m are critical for strong NO inhibition, suggesting that electron-donating substituents at position 4 improve activity .
Pyrazolo[4,3-c]quinolines
- Target Compound: Synthesized via Ullmann-type coupling of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with 4-tert-butylaniline, analogous to methods in .
- Analogues: Derivatives like 2i and 2m are prepared using similar protocols with substituted anilines (e.g., 4-aminophenol), yielding IC₅₀ values in the submicromolar range .
Pyrazolo[3,4-b]quinolines
- Contrast: Pyrazolo[3,4-b]quinolines (e.g., 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines) are synthesized via multicomponent reactions using L-proline catalysis. However, highlights inconsistencies in these methods, with products often being bis-pyrazoles instead of quinolines .
Key Research Findings and Implications
Structure-Activity Relationships (SAR): Position 1: Bulky substituents (tert-butyl) enhance lipophilicity but may reduce binding efficiency in polar active sites. Position 3: Aryl groups (e.g., 4-methylphenyl) provide steric stabilization without significantly altering electronic properties. Position 4: Amino or hydroxyl groups dramatically improve anti-inflammatory activity .
Synthetic Challenges: Pyrazolo[4,3-c]quinolines require precise control of reaction conditions to avoid byproducts, as seen in failed multicomponent syntheses of pyrazolo[3,4-b]quinolines .
Future Directions :
- Structural optimization of the target compound should explore hybrid derivatives combining tert-butyl (position 1) with hydrophilic groups (position 4) to balance lipophilicity and activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
